molecular formula C15H23NO B11530944 4-Benzyl-1,2,5-trimethylpiperidin-4-ol

4-Benzyl-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B11530944
M. Wt: 233.35 g/mol
InChI Key: YSGPBYGQFUGPJJ-UHFFFAOYSA-N
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Description

4-Benzyl-1,2,5-trimethylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position, a benzyl substituent, and methyl groups at the 1-, 2-, and 5-positions. This structure imparts unique physicochemical properties, such as increased lipophilicity due to the aromatic benzyl group, which enhances membrane permeability compared to simpler piperidinols.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-benzyl-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C15H23NO/c1-12-11-16(3)13(2)9-15(12,17)10-14-7-5-4-6-8-14/h4-8,12-13,17H,9-11H2,1-3H3

InChI Key

YSGPBYGQFUGPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,2,5-trimethylpiperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or hydrocarbons.

Scientific Research Applications

4-Benzyl-1,2,5-trimethylpiperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound’s biological activity, including antimicrobial and antiviral properties, is of interest for developing new therapeutic agents.

    Industry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Reactivity Features
This compound Benzyl (C₆H₅CH₂) C₁₆H₂₅NO 247.38 Low Electrophilic aromatic substitution
4-(2-Aminoethyl)-1,2,5-trimethylpiperidin-4-ol 2-Aminoethyl (NH₂CH₂CH₂) C₁₀H₂₂N₂O 186.30 Moderate Nucleophilic amine reactions
4-Methyl-1,2,5-trimethylpiperidin-4-ol Methyl (CH₃) C₉H₁₉NO 157.26 High Steric hindrance-limited reactions

Key Findings:

Lipophilicity and Solubility: The benzyl-substituted compound exhibits the lowest water solubility due to its bulky aromatic group, making it more suitable for lipid-rich environments (e.g., blood-brain barrier penetration). The aminoethyl analog shows moderate solubility, attributed to its polar amine group, which facilitates hydrogen bonding .

Reactivity: The benzyl group enables electrophilic aromatic substitution (e.g., nitration, halogenation), whereas the aminoethyl group participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

Safety and Handling: For 4-(2-aminoethyl)-1,2,5-trimethylpiperidin-4-ol, safety data sheets (SDS) specify first-aid measures for inhalation exposure, including immediate removal to fresh air and medical attention if symptoms persist . The benzyl variant’s safety profile remains uncharacterized but may pose flammability risks due to the aromatic moiety.

Research Implications and Gaps

  • Pharmacological Potential: The benzyl derivative’s lipophilicity suggests utility in CNS drug design, whereas the aminoethyl variant’s polarity may favor peripheral targets.
  • Contradictions and Limitations: Direct comparisons are hindered by insufficient empirical data for the benzyl compound. Existing studies on analogs like 4-(2-aminoethyl)-1,2,5-trimethylpiperidin-4-ol highlight substituent-driven property variations but cannot fully predict the benzyl derivative’s behavior.

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